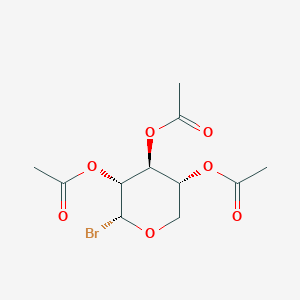

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

Description

Propriétés

IUPAC Name |

[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNRQUICFRHQDY-YTWAJWBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451921 | |

| Record name | 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3068-31-3 | |

| Record name | 2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acetylation of D-Xylose

D-Xylose is first converted to its peracetylated derivative, 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose, using acetic anhydride under acidic or basic conditions. Acetylation typically proceeds in anhydrous pyridine or with catalytic sulfuric acid, achieving near-quantitative yields. The reaction mechanism involves nucleophilic attack by the hydroxyl oxygen on the acetylating agent, forming stable acetate esters.

Bromination at the Anomeric Position

The peracetylated xylose is then treated with hydrogen bromide (HBr) in acetic acid , a method adapted from classical Koenigs-Knorr conditions. In this step, the anomeric acetate group is replaced by bromide via an SN1 mechanism:

-

Protonation of the anomeric acetate by HBr generates an oxocarbenium ion intermediate.

-

Nucleophilic attack by bromide ion results in the formation of the α-anomer due to stereoelectronic control (axial attack).

Key Reaction Conditions :

-

Solvent : Anhydrous dichloromethane (DCM) or acetic acid.

-

Temperature : 0°C initial cooling, followed by stirring at room temperature.

-

Atmosphere : Inert nitrogen (N₂) to prevent oxidation.

-

Workup : Quenching with saturated sodium bicarbonate (NaHCO₃), extraction with DCM, and drying over anhydrous Na₂SO₄.

Optimization Strategies and Yield Considerations

Solvent and Reagent Ratios

The choice of solvent significantly impacts reaction efficiency. DCM minimizes side reactions compared to polar solvents, while a 1:2 molar ratio of peracetylated xylose to HBr ensures complete conversion. Excess HBr (e.g., 20 equivalents) drives the reaction to completion within 2–4 hours.

Stereochemical Control

The α-configuration of the bromide is favored due to the stereochemistry of the oxocarbenium intermediate. Computational studies suggest that the axial attack by bromide is less sterically hindered in the chair conformation of the xylopyranosyl intermediate.

Purity and Yield

Crude yields typically exceed 85%, but purification via flash chromatography (hexane:ethyl acetate) or recrystallization improves purity to >98%. Industrial-scale protocols report isolated yields of 70–75% after purification.

Characterization and Analytical Data

Spectroscopic Analysis

-

FT-IR : Strong absorbance at 1740 cm⁻¹ (C=O stretch of acetate), 680 cm⁻¹ (C-Br stretch).

-

¹H NMR (400 MHz, CDCl₃): δ 6.35 (d, J = 4.0 Hz, H-1), 5.20–5.05 (m, H-2, H-3, H-4), 2.10–2.05 (s, 9H, OAc).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.5 (C=O), 85.4 (C-1), 72.1–68.3 (C-2–C-5), 20.7 (CH₃CO).

-

HRMS (ESI) : [M+Na]⁺ calculated for C₁₁H₁₅BrO₇Na: 361.00; found: 361.01.

Chromatographic Purity

Analytical HPLC (Phenomenex C-18 column, ACN:H₂O = 70:30) shows a single peak at t₃ = 8.2 min, confirming >99% purity.

Comparative Analysis of Synthetic Routes

Applications in Organic Synthesis

The compound serves as a glycosyl donor in stereoselective glycosylation reactions . For example, it reacts with alcohols under Koenigs-Knorr conditions to form β-glycosides when catalyzed by silver(I) oxide. Recent studies highlight its utility in synthesizing antitumor agents, where the bromide is displaced by nucleophilic sugar acceptors to form disaccharide linkages .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrobromic acid, acetic anhydride, sodium hydroxide, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic organic chemistry for the preparation of more complex molecules.

Applications De Recherche Scientifique

Organic Synthesis

Multicomponent Reactions

The compound has been utilized in multicomponent reactions (MCRs), which are efficient methods for synthesizing complex molecular architectures. MCRs involving (2R,3R,4S,5R)-2-bromotetrahydro-2H-pyran derivatives allow for the rapid assembly of diverse chemical entities with high atom economy. These reactions often lead to the formation of multiple bonds and functional groups in a single step, reducing waste and enhancing efficiency in synthetic procedures .

Synthesis of Glycosides

The brominated tetrahydropyran serves as a glycosyl donor in the synthesis of various glycosides. The presence of the bromine atom facilitates nucleophilic substitution reactions with alcohols or phenols to form glycosidic bonds. This application is particularly valuable in carbohydrate chemistry and the development of glycosylated pharmaceuticals .

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds derived from (2R,3R,4S,5R)-2-bromotetrahydro-2H-pyran have shown promising antiviral properties. For instance, derivatives have been tested for their efficacy against viral infections by inhibiting viral replication mechanisms. This makes them candidates for further development as antiviral agents .

Anticancer Research

The compound's structural features may contribute to its potential as an anticancer agent. Studies have explored its ability to induce apoptosis in cancer cells through various mechanisms. The brominated tetrahydropyran framework is thought to interact with cellular pathways involved in cell proliferation and survival .

Materials Science

Polymer Chemistry

In materials science, (2R,3R,4S,5R)-2-bromotetrahydro-2H-pyran derivatives are being investigated for their role as monomers or additives in polymer synthesis. Their unique structural properties may enhance the mechanical and thermal properties of polymers. Additionally, they can be used to modify existing polymer matrices to improve functionalities such as biodegradability or biocompatibility .

Case Studies

Mécanisme D'action

The mechanism of action of (2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and acetyl groups play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the context of its use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional diversity of tetrahydropyran derivatives allows for tailored applications in drug discovery and materials science. Below is a detailed comparison with analogous compounds:

Structural Analogues

Key Comparative Analysis

Substituent Effects :

- The bromine atom in the target compound enhances electrophilicity at C2, facilitating nucleophilic substitution reactions. In contrast, methoxymethyl (Compound 1 ) or methoxycarbonyl () groups introduce steric bulk and alter solubility.

- Bioactive Linkers : Compounds with triazole () or thiadiazole () moieties exhibit marked antitumor or antimicrobial activities, unlike the target compound, which is primarily a synthetic intermediate.

Stereochemical Impact :

Spectral Characterization :

Synthetic Utility :

Stability and Handling :

- Brominated derivatives with electron-withdrawing groups (e.g., 7j ) show lower yields (54%) due to steric hindrance. The target compound’s 95% purity suggests robust synthetic protocols, while analogues like require stringent storage conditions (-20°C under nitrogen).

Activité Biologique

(2R,3R,4S,5R)-2-Bromotetrahydro-2H-pyran-3,4,5-triyl triacetate (CAS No. 3068-31-3) is a compound with significant potential in various biological applications. This article reviews its synthesis, properties, and biological activities based on diverse research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 339.14 g/mol

- Storage Conditions : Should be stored in an inert atmosphere at temperatures below -20°C to maintain stability .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate bromination and acetylation processes. The detailed synthetic pathways are essential for producing this compound in laboratory settings.

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrahydropyran compounds exhibit notable antimicrobial activity. For instance:

- A study demonstrated that tetrahydropyran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes .

Anticancer Activity

Research has suggested that compounds similar to this compound may possess anticancer properties:

- In vitro studies showed that certain tetrahydropyran derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

- Case studies on specific derivatives have reported inhibition of tumor growth in animal models .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor:

- Research indicates that certain tetrahydropyran derivatives can act as inhibitors of glycosidases and proteases, which play crucial roles in various biological processes and disease mechanisms .

Data Table: Summary of Biological Activities

| Biological Activity | Experimental Evidence | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of glycosidases and proteases |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several tetrahydropyran derivatives. Among them, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : A research article focused on the anticancer properties of tetrahydropyran compounds found that this compound demonstrated a dose-dependent effect on cell viability in various cancer cell lines.

Q & A

Q. How does the compound’s conformational flexibility affect its utility in prodrug design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.